molecular formula C19H18N4O2S B3309182 N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 941911-80-4

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B3309182
CAS No.: 941911-80-4
M. Wt: 366.4 g/mol
InChI Key: SAJADTBDWJRQFO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a sulfanyl-linked imidazole scaffold. Its structure comprises a 4-acetamidophenyl group attached via a thioether bridge to a 5-phenyl-substituted imidazole ring.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13(24)21-15-7-9-16(10-8-15)22-18(25)12-26-19-20-11-17(23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJADTBDWJRQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acetamidophenyl Intermediate: Starting with 4-nitroacetanilide, reduction to 4-aminoacetanilide.

    Formation of the Imidazolylsulfanyl Intermediate: Synthesis of 5-phenyl-1H-imidazole-2-thiol from appropriate precursors.

    Coupling Reaction: The final step involves coupling the acetamidophenyl intermediate with the imidazolylsulfanyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfanyl and imidazole groups.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors through its functional groups. The acetamide group might form hydrogen bonds, while the imidazole ring could participate in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core structural motifs with several derivatives documented in the literature. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (Reported)
Target Compound C₁₉H₁₈N₄O₂S 366.44* 5-phenyl-imidazole, 4-acetamidophenyl Not reported in evidence
8t () C₂₀H₁₇ClN₄O₃S 428.5 5-(indol-3-ylmethyl)-oxadiazole, Cl LOX inhibition, α-glucosidase inhibition
iCRT3 () C₂₂H₂₃N₃O₂S 393.5 Oxazole, 4-ethylphenyl, phenethyl Wnt/β-catenin pathway inhibition
AC1LJXGB () C₁₈H₁₄BrN₅S₂ 448.37 4-bromophenyl-thiazole, 5-phenyl-imidazole CFTR correction (implied)
CAS 312587-08-9 () C₁₆H₁₆N₄O₄S₂ 392.45 5-methoxy-benzimidazole, 4-sulfamoylphenyl Not reported in evidence

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: The target compound’s imidazole core differs from the oxazole in iCRT3 and the benzimidazole in CAS 312587-08-7. The 5-phenyl group on the imidazole in the target compound contrasts with the indol-3-ylmethyl substituent in compound 8t, which contributes to LOX inhibition activity .

Sulfanyl Linker and Acetamide Tail :

  • The sulfanyl bridge is conserved across analogs, suggesting a role in stabilizing molecular conformation or interacting with cysteine residues in enzymes.
  • The 4-acetamidophenyl group in the target compound is distinct from the 4-sulfamoylphenyl group in CAS 312587-08-9, which may alter solubility and membrane permeability .

The absence of charged groups (e.g., sulfamoyl in CAS 312587-08-9) in the target compound may favor blood-brain barrier penetration .

Physicochemical Properties

  • Molecular Weight : The target compound (366.44 g/mol) falls within the range of orally bioavailable drugs (<500 g/mol), similar to iCRT3 (393.5 g/mol) .
  • Hydrogen Bonding: The imidazole and acetamide groups provide hydrogen bond donors/acceptors, critical for target engagement. This contrasts with the methoxy group in CAS 312587-08-9, which may reduce polarity .

Biological Activity

N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Compound Overview

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C19H18N4O2S
  • Molecular Weight: 366.4 g/mol
  • CAS Number: 941911-80-4

The compound features an acetamidophenyl group and an imidazolylsulfanyl moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Acetamidophenyl Intermediate:
    • Starting from 4-nitroacetanilide, reduction to 4-aminoacetanilide is performed.
  • Formation of Imidazolylsulfanyl Intermediate:
    • Synthesis of 5-phenyl-1H-imidazole-2-thiol from appropriate precursors.
  • Coupling Reaction:
    • The acetamidophenyl intermediate is coupled with the imidazolylsulfanyl intermediate using coupling agents like EDCI in the presence of a base.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetamide group can form hydrogen bonds, while the imidazole ring may participate in π–π interactions or coordinate with metal ions.

Biological Evaluations

Several studies have assessed the biological activity of this compound:

  • Neuroprotective Effects:
    • Research indicates that compounds with similar structures exhibit neuroprotective effects in neuronal cell lines (e.g., PC12 cells) against oxidative stress induced by sodium nitroprusside (SNP) .
  • Inhibition of Carbonic Anhydrase II:
    • Some derivatives have shown selective inhibition of carbonic anhydrase II (CA II), with IC50 values indicating strong binding affinity. For instance, a related compound demonstrated an IC50 value of 16.7 nM for CA II .
  • Cytotoxicity Studies:
    • Comparative cytotoxicity assessments reveal that certain derivatives exhibit lower cytotoxicity than established neuroprotective agents like edaravone, suggesting a favorable safety profile .

Comparative Analysis

Compound NameStructure SimilaritiesNotable ActivitiesIC50 (nM)
N-(4-acetamidophenyl)-2-(phenylthio)acetamideLacks imidazole ringModerate neuroprotectionNot specified
N-(4-acetamidophenyl)-2-mercaptoacetamideSimilar backboneAntioxidant propertiesNot specified
Compound 5c (related)Contains acetamide and imidazoleSelective CA II inhibitor16.7

Case Studies

Case Study 1: Neuroprotection in PC12 Cells
A study evaluated the protective effects of various acetamide derivatives on PC12 cells subjected to oxidative stress. Among the tested compounds, those structurally related to this compound exhibited significant neuroprotection and reduced cytotoxicity compared to controls .

Case Study 2: Carbonic Anhydrase Inhibition
A series of synthesized compounds were tested for their inhibitory effects on carbonic anhydrase II. The most effective compound demonstrated an IC50 value comparable to acetazolamide, suggesting potential therapeutic applications in conditions requiring CA inhibition .

Q & A

Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide?

  • Methodological Answer : Synthesis typically involves sequential steps:

Imidazole ring formation : Cyclization of precursors (e.g., glyoxal derivatives and ammonium acetate) under acidic/basic conditions .

Functionalization : Introduction of the phenyl group via electrophilic aromatic substitution or cross-coupling reactions .

Sulfanyl linkage : Reaction of the imidazole-thiol intermediate with chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C .

Acetamide coupling : Amidation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical for high purity (>95%) .

Q. Which spectroscopic and analytical methods confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR to verify sulfanyl-acetamide linkage (δ ~3.8–4.2 ppm for SCH2_2CO) and aromatic protons .
  • IR : Stretching vibrations for C=O (1650–1700 cm1^{-1}) and S–C (600–700 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Validate enzyme inhibition (e.g., LOX, BChE) under consistent pH, temperature, and substrate concentrations .
  • Purity verification : Use HPLC with UV/Vis detection to rule out impurities affecting activity .
  • Orthogonal assays : Compare results from fluorescence-based assays with calorimetry (ITC) or SPR to confirm binding kinetics .
  • Structural analogs : Test derivatives to isolate the pharmacophore responsible for activity .

Q. What strategies are effective for analyzing the crystal structure of this compound using SHELX software?

  • Methodological Answer :
  • Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data for accurate refinement .
  • Hydrogen bonding : Apply SHELXL’s restraints for H-atom placement, especially for sulfanyl and acetamide groups .
  • Validation tools : Employ PLATON or Mercury to check for voids, twinning, and disorder .
  • Comparative analysis : Overlay structures with analogs (e.g., chlorophenyl derivatives) to identify conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioavailability?

  • Methodological Answer :
  • LogP optimization : Introduce hydrophilic groups (e.g., –OH, –COOH) to improve solubility while retaining imidazole ring interactions .
  • Prodrug synthesis : Mask the sulfanyl group with ester prodrugs to enhance membrane permeability .
  • Metabolic stability : Use microsomal assays (e.g., liver microsomes) to identify vulnerable sites (e.g., acetamide hydrolysis) and modify substituents .
  • Co-crystallization : Co-crystallize with target enzymes (e.g., kinases) to guide rational design .

Q. What advanced techniques address challenges in characterizing reactive intermediates during synthesis?

  • Methodological Answer :
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track imidazole cyclization and thiol oxidation .
  • LC-MS/MS : Identify transient intermediates (e.g., sulfoxide byproducts) during sulfanyl linkage formation .
  • Computational modeling : DFT calculations (Gaussian, ORCA) to predict reaction pathways and transition states .

Data Contradiction Analysis

Q. Why might biological activity vary between batches of the same compound?

  • Methodological Answer :
  • Crystallinity differences : Use DSC or PXRD to assess polymorphic forms affecting solubility .
  • Residual solvents : GC-MS to detect traces of DMF or THF, which may inhibit enzyme activity .
  • Epimeric impurities : Chiral HPLC to rule out stereoisomers formed during synthesis .

Tables for Key Data

Property Technique Typical Values Reference
Melting PointDSC180–185°C
LogPHPLC (Reverse Phase)2.8–3.2
Enzyme Inhibition (IC50_{50})Fluorescence Assay5–10 µM (LOX), 8–15 µM (BChE)
Hydrogen Bonding (X-ray)SHELXL RefinementN–H···O (2.8–3.0 Å)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetamidophenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

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